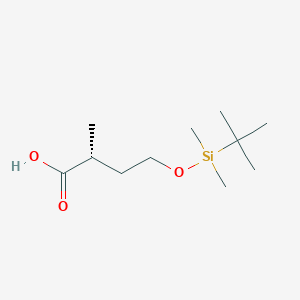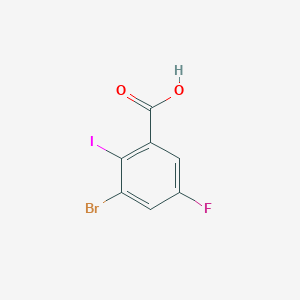
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, also known as 4-hydroxymethyl-1,3-dioxolan-2-one, is a cyclic carbonate compound. It is characterized by a five-membered ring structure containing both a hydroxyl group and a hydroxymethyl group.
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with alkali metal hydrogen carbonates under phase transfer catalysis conditions. This method yields the compound in approximately 70% yield. Onium halides are often used as catalysts due to their higher catalytic activity compared to tertiary amines or 18-crown-6 .
Another synthetic route involves the transesterification of glycerol with dialkyl carbonates or ethylene carbonate. Additionally, the compound can be obtained by the reaction of 3-chloro-1,2-propanediol with sodium hydrogen carbonate in the presence of octyltrimethylammonium chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysis and transesterification reactions are common due to their efficiency and relatively high yields .
化学反応の分析
Types of Reactions
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and other substituted derivatives.
科学的研究の応用
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and hydroxymethyl groups. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the synthesis of more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain hydroxyl groups and are known for their antibacterial and antifungal properties.
Cedazuridine: A compound with a similar oxolan-2-one structure, used in combination with Decitabine for the treatment of myelodysplastic syndromes.
Apiin: A natural flavonoid containing a hydroxymethyl group, found in plants like parsley and celery.
特性
CAS番号 |
207846-01-3 |
|---|---|
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC名 |
4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2 |
InChIキー |
DKZDYOGAQSXRDO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OCC1(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)





![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)

![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)


